Econazol nitrato

Descripción general

Descripción

Econazole Nitrate is an antifungal agent mainly utilized for its broad-spectrum antimycotic capabilities. It is effective against a wide range of fungal species by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts the cell wall membrane, altering its permeability and leading to the loss of essential intracellular components, which can result in cell death. Econazole Nitrate also exhibits some activity against gram-positive bacteria (Dyas & Delargy, 2020).

Synthesis Analysis

The synthesis of Econazole Nitrate has been optimized using orthogonal experimental design, which involves manipulating variables such as temperature, catalyst, reaction time, and solvent to improve yield. This method has proven to produce high yields under relatively simple and cost-effective conditions (Shao & Chun-quan, 2007). Furthermore, advanced techniques such as flow chemistry have been employed for the synthesis optimization of key intermediates in Econazole Nitrate production, highlighting the potential of modern synthesis methods in medicinal chemistry (Cerra & Gioiello, 2021).

Molecular Structure Analysis

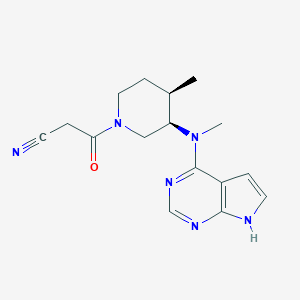

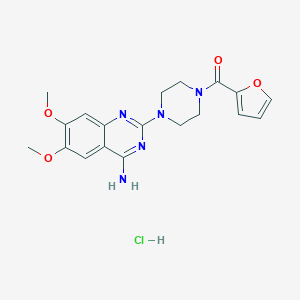

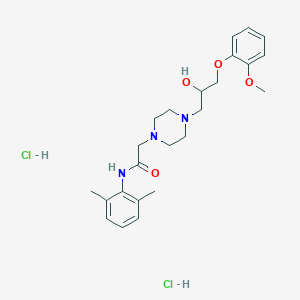

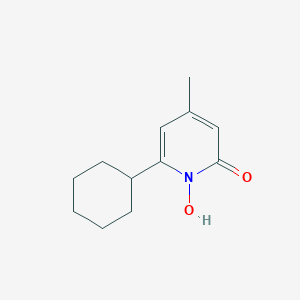

Econazole Nitrate's effectiveness is partly due to its molecular structure, which allows it to interact with fungal cell membranes effectively. The molecule contains an imidazole ring, crucial for its antifungal activity. Detailed molecular structure analyses, including studies on its complexation with cyclodextrins, have been conducted to understand its interactions and improve its solubility and bioavailability (Jug et al., 2014).

Chemical Reactions and Properties

Econazole Nitrate forms inclusion complexes with cyclodextrins, enhancing its solubility in aqueous solutions. This interaction is critical for developing effective formulations for its application, as demonstrated in studies where its ocular bioavailability was significantly improved upon complexation with cyclodextrins (Abd El-Gawad et al., 2016).

Physical Properties Analysis

The solubility and dissolution rate of Econazole Nitrate in aqueous media are crucial for its effectiveness. Its physical properties, such as solubility and stability, have been extensively studied, leading to the development of formulations that enhance these characteristics for better therapeutic outcomes (Jug et al., 2014).

Chemical Properties Analysis

The chemical stability of Econazole Nitrate is influenced by factors such as light and the presence of other compounds. Research into its formulation has shown that certain vehicles, like propylene glycol and ethanol, can provide a more stable solution, extending its shelf life and enhancing its therapeutic efficacy (Samin, 2017).

Aplicaciones Científicas De Investigación

Tratamiento antifúngico tópico

Econazol nitrato es ampliamente utilizado como tratamiento antifúngico tópico. Es efectivo contra afecciones como la tiña versicolor, la tiña pedis y la tiña cruris . Un estudio se centró en el desarrollo de una nueva formulación tópica de this compound basada en gel para el tratamiento potencial de infecciones fúngicas y por levaduras . Se encontró que el gel liberaba el fármaco más rápidamente al sitio de acción deseado en comparación con la crema o el ungüento .

Desarrollo de gel tópico de Econazol

This compound se ha utilizado en el desarrollo de un gel tópico. Se evaluó visualmente el color, la apariencia y la homogeneidad del gel . Se caracterizó el contenido del fármaco, el pH, la viscosidad, la extensibilidad y la resistencia del gel para cada formulación . Las formulaciones preparadas inhibieron el crecimiento de Candida albicans y Aspergillus fumigatus .

Esmalte de uñas antifúngico

This compound se ha utilizado en el desarrollo de un esmalte de uñas antifúngico para una mejor administración transungual . Se encontró que el esmalte tenía un mejor rendimiento que el esmalte de control que carecía del potenciador de la permeación al lograr una administración más rápida y sostenida de this compound .

Estudios sobre la captación de serotonina plaquetaria

This compound se ha utilizado para estudios sobre procesos como la captación de serotonina plaquetaria . Esta investigación puede proporcionar información sobre el papel de this compound en estos procesos biológicos

Mecanismo De Acción

Target of Action

Econazole nitrate primarily targets the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

Econazole nitrate interacts with its target, the 14-α demethylase enzyme, to inhibit the conversion of lanosterol to ergosterol . This interaction disrupts the synthesis of ergosterol, leading to an increase in cellular permeability . The increased permeability causes leakage of cellular contents, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by econazole nitrate is the ergosterol biosynthesis pathway . By inhibiting the 14-α demethylase enzyme, econazole nitrate prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency of ergosterol in the fungal cell membrane, causing increased permeability and leakage of cellular contents .

Pharmacokinetics

Econazole nitrate is typically used topically, and less than 10% of the drug is absorbed through the skin . Once absorbed, it is metabolized in the liver to more than 20 metabolites . Less than 1% of the drug is excreted in the urine and feces . The time to peak for the foam formulation of econazole nitrate is approximately 6.8 ± 5.1 hours .

Result of Action

The result of econazole nitrate’s action is the death of the fungal cells. By disrupting the ergosterol biosynthesis pathway, econazole nitrate causes an increase in cellular permeability, leading to leakage of cellular contents and ultimately cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of econazole nitrate. For instance, the formulation of the drug can impact its effectiveness. A study found that econazole nitrate loaded in a transfersomal gel showed significant antifungal activity against Candida albicans, demonstrating that the drug’s formulation can enhance its ability to penetrate the skin and overcome the stratum corneum barrier .

Propiedades

IUPAC Name |

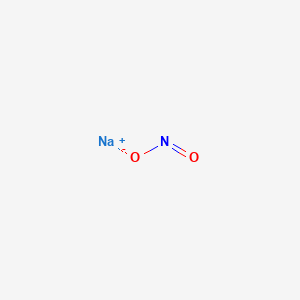

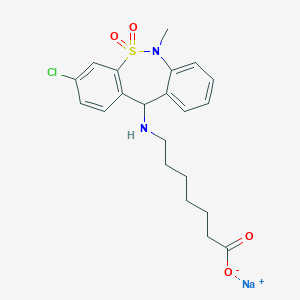

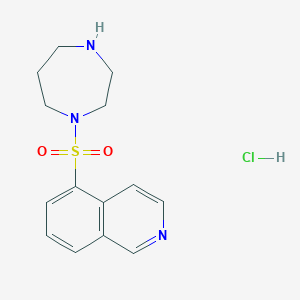

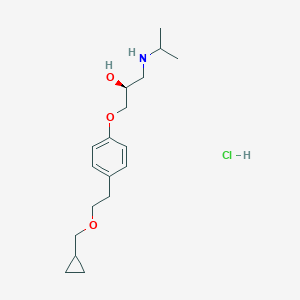

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXORDQKGIZAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4 | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27220-47-9 (Parent) | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025226 | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Econazole nitrate is a white crystalline powder. (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

24169-02-6, 68797-31-9 | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Econazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24169-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H438WYN10E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

324 °F (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Econazole Nitrate exert its antifungal activity?

A1: Econazole Nitrate inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] This disruption alters membrane permeability, leading to leakage of essential intracellular components and ultimately cell death. [] Additionally, it interferes with triglyceride and phospholipid synthesis and inhibits oxidative and peroxidative enzymes, potentially contributing to cell necrosis. []

Q2: What is the molecular formula and weight of Econazole Nitrate?

A2: While the provided research papers don't explicitly state the molecular formula and weight, they describe Econazole Nitrate as an imidazole derivative. [] Based on this information, we can deduce its chemical structure and calculate its molecular formula (C18H15Cl3N2O•HNO3) and weight (441.7 g/mol).

Q3: Has Econazole Nitrate been formulated in different delivery systems?

A3: Research has explored various Econazole Nitrate formulations, including creams, [, , , , , ] ointments, [, ] foams, [, ] gels, [, , , ] solutions, [] and even microcapsules. [] These diverse formulations highlight its compatibility with various excipients and its adaptability for different applications.

Q4: How stable is Econazole Nitrate in different formulations?

A4: Studies show that Econazole Nitrate exhibits varying stability depending on the formulation and storage conditions. [, , ] For instance, microencapsulated Econazole Nitrate demonstrated stability under light and high temperature but was susceptible to degradation in high humidity. [] This emphasizes the need for specific formulation strategies and packaging to ensure optimal stability.

Q5: Is there any research on how structural modifications of Econazole Nitrate affect its activity?

A5: The provided research primarily focuses on Econazole Nitrate's existing structure and its effects. Further research is needed to explore how modifying its chemical structure could impact its antifungal activity, potency, and selectivity.

Q6: What is known about the absorption of Econazole Nitrate after topical application?

A7: While Econazole Nitrate is primarily intended for topical application, research suggests its percutaneous absorption is relatively low. [] One study utilizing a liposome gel formulation found that only 5% of the drug penetrated the skin and reached the receptor cells. [] This limited systemic absorption contributes to its favorable safety profile for topical use.

Q7: Has Econazole Nitrate been tested against various fungal species?

A8: Econazole Nitrate demonstrates a broad spectrum of activity against various fungal species. In vitro studies have confirmed its effectiveness against Trichophyton mentagrophytes, Macrosporum nanum, and Candida albicans. [, ] This broad-spectrum activity makes it a valuable tool in treating a range of fungal infections.

Q8: What is the efficacy of Econazole Nitrate in treating Tinea Pedis?

A9: Clinical trials have shown that Econazole Nitrate cream effectively treats Tinea Pedis, commonly known as athlete's foot. [, ] One study reported an 86% cure rate after 28 days of treatment. [, ] These findings solidify its clinical relevance and effectiveness in managing this common fungal infection.

Q9: Is there any evidence of emerging resistance to Econazole Nitrate?

A9: While the provided research doesn't explicitly address resistance development, it's crucial to acknowledge that prolonged or inappropriate use of any antifungal agent can contribute to resistance. Further research is necessary to monitor potential resistance patterns and investigate strategies to mitigate this concern.

Q10: Are there any novel drug delivery systems being explored for Econazole Nitrate?

A12: Beyond conventional formulations like creams and ointments, researchers are exploring innovative drug delivery systems. One promising approach utilizes nanocrystals loaded into hydrogels. [] This strategy aims to enhance Econazole Nitrate's solubility and improve its penetration into the skin, potentially boosting its efficacy and reducing the required dosage.

Q11: What analytical techniques are used to quantify Econazole Nitrate in various formulations?

A13: Several analytical methods have been employed to accurately quantify Econazole Nitrate in different formulations. High-Performance Liquid Chromatography (HPLC) [, , , , ] is frequently used due to its sensitivity and ability to separate the drug from other components. Additionally, Ultraviolet-Visible (UV-Vis) spectrophotometry [, , ] and Thin Layer Chromatography (TLC) [] have also been utilized for its analysis.

Q12: Have the analytical methods for quantifying Econazole Nitrate been validated?

A14: The research highlights the importance of analytical method validation for accurately determining Econazole Nitrate levels. Studies employing HPLC methods typically include validation parameters like linearity, accuracy, precision, and specificity. [, , ] This rigorous validation ensures the reliability and reproducibility of the analytical data generated.

Q13: What quality control measures are essential for Econazole Nitrate formulations?

A15: Maintaining stringent quality control is paramount during the development and manufacturing of Econazole Nitrate products. This includes controlling raw material quality, verifying manufacturing processes, and conducting rigorous testing of the final product. [] These measures guarantee the product's safety, efficacy, and consistency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.